4-ethoxy-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
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Overview
Description
4-ethoxy-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiazolo[3,2-b][1,2,4]triazole ring system, which is known for its diverse pharmacological activities. The compound’s structure includes an ethoxy group, a fluorophenyl group, and a benzenesulfonamide moiety, making it a molecule of interest in medicinal chemistry and drug design.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with multiple receptors . These interactions can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that similar compounds can interact with their targets through hydrogen-bonding and dipole interactions . These interactions can lead to changes in the function of the target, which can result in various biological effects .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, leading to a range of biological activities . The downstream effects of these pathway alterations can include changes in cellular function and overall biological response .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its overall pharmacokinetic profile .
Result of Action
Similar compounds have been found to have a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a variety of molecular and cellular effects .
Action Environment
It is known that environmental factors can influence the action of similar compounds . These factors can include the pH of the environment, the presence of other compounds, and the temperature .
Preparation Methods
The synthesis of 4-ethoxy-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the following steps:
Formation of the thiazolo[3,2-b][1,2,4]triazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolo[3,2-b][1,2,4]triazole ring.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.
Attachment of the ethoxy group: The ethoxy group is introduced via an etherification reaction, typically using an alcohol and an alkylating agent.
Formation of the benzenesulfonamide moiety:
Industrial production methods for this compound would involve optimizing these reaction conditions to achieve high yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
4-ethoxy-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the thiazolo[3,2-b][1,2,4]triazole ring.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the sulfonamide bond and the formation of corresponding acids and amines.
Scientific Research Applications
4-ethoxy-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: Researchers investigate the compound’s interactions with various biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Chemical Biology: The compound is used as a tool to study biological pathways and molecular interactions, providing insights into cellular processes and disease mechanisms.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-ethoxy-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide can be compared with other similar compounds, such as:
Thiazole Derivatives: Compounds containing the thiazole ring, such as 2,4-disubstituted thiazoles, exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.
Triazole Derivatives: Compounds with the triazole ring, such as 1,2,4-triazoles, are known for their antifungal, antiviral, and anticancer activities.
Sulfonamide Derivatives: Sulfonamide-containing compounds, such as sulfa drugs, are widely used as antibiotics due to their ability to inhibit bacterial enzyme activity.
The uniqueness of this compound lies in its combination of these pharmacophores, resulting in a compound with diverse and potent biological activities.
Properties
IUPAC Name |
4-ethoxy-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S2/c1-2-28-15-7-9-16(10-8-15)30(26,27)22-12-11-14-13-29-20-23-19(24-25(14)20)17-5-3-4-6-18(17)21/h3-10,13,22H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAUUOWPUQAXGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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